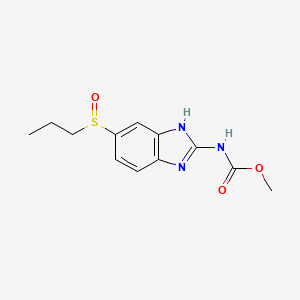

Oxyde d'albendazole

Vue d'ensemble

Description

L'oxyde d'albendazole, également connu sous le nom de sulfthis compound, est un métabolite de l'albendazole, un agent anthelminthique et antiprotozoaire à large spectre. L'this compound fait partie de la classe des composés benzimidazoles et est principalement utilisé pour traiter une variété d'infections parasitaires. Il est connu pour son efficacité contre les parasites intestinaux tels que les ascaris, les ankylostomes et les ténias .

Applications De Recherche Scientifique

Albendazole oxide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying benzimidazole derivatives and their reactions.

Biology: Studied for its effects on various biological systems, including its role in inhibiting microtubule formation.

Medicine: Used in the treatment of parasitic infections and has shown potential as an anti-tumor agent by inducing immunotherapy responses and facilitating ubiquitin-mediated degradation of PD-L1

Industry: Utilized in the development of drug delivery systems, including nanoparticles and other formulations to improve bioavailability

Mécanisme D'action

Target of Action

Albendazole oxide primarily targets tubulin in parasitic worms . Tubulin is a protein that forms the cytoskeleton, providing structure and shape to cells. By binding to the colchicine-sensitive site of tubulin, Albendazole oxide inhibits its polymerization or assembly into microtubules .

Mode of Action

The compound interacts with its target by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This inhibitory effect on tubulin polymerization results in the loss of cytoplasmic microtubules . The loss of these structures leads to degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production and ultimately leading to immobilization and death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by Albendazole oxide is the polymerization of tubulin into microtubules . The inhibition of this process disrupts the cytoskeleton of the parasitic worms, leading to their immobilization and death . Additionally, Albendazole oxide has been found to facilitate ubiquitin-mediated PD-L1 degradation, which could have implications for immunotherapy response .

Pharmacokinetics

Albendazole oxide has a bioavailability of less than 5% . It is primarily metabolized in the liver, with a protein binding of approximately 70% . The elimination half-life of Albendazole oxide is between 8 and 12 hours . The compound is excreted through the bile duct in humans .

Result of Action

The primary result of Albendazole oxide’s action is the immobilization and death of parasitic worms . This is achieved through the disruption of the worms’ cytoskeleton, leading to degenerative alterations in their tegument and intestinal cells . The compound’s action diminishes the energy production of the worms, ultimately leading to their immobilization and death .

Action Environment

The action of Albendazole oxide can be influenced by various environmental factors. For instance, the presence of a fatty meal prior to treatment has been associated with increased systemic availability of the compound . Additionally, existing parasitic infections can alter the pharmacokinetic parameters of Albendazole oxide .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'oxyde d'albendazole est synthétisé par oxydation de l'albendazole. Une méthode courante consiste à dissoudre l'albendazole dans l'acide formique, puis à ajouter un mélange de charbon actif et de gel de silice chromatographique. Le peroxyde d'hydrogène est ensuite ajouté pour oxyder l'albendazole. La réaction est généralement effectuée à des températures comprises entre 40 °C et 60 °C. Une fois la réaction terminée, le mélange est filtré et le filtrat est séparé pour obtenir l'this compound .

Méthodes de production industrielle

La production industrielle de l'this compound suit des principes similaires, mais à plus grande échelle. Le procédé implique l'utilisation d'acide formique et de peroxyde d'hydrogène pour l'oxydation, avec un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. L'utilisation de charbon actif et de gel de silice chromatographique contribue à obtenir un procédé propre adapté aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

L'oxyde d'albendazole subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut convertir l'this compound en sulfone d'albendazole.

Réduction : Les réactions de réduction peuvent reconvertir l'this compound en albendazole.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle benzimidazole, conduisant à divers dérivés

Réactifs et conditions communs

Oxydation : Peroxyde d'hydrogène en présence d'acide formique.

Réduction : Agents réducteurs tels que le borohydrure de sodium.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution en conditions acides ou basiques

Principaux produits

Sulfone d'albendazole : Formée par oxydation supplémentaire.

Albendazole : Formée par réduction.

Benzimidazoles substitués : Formés par des réactions de substitution

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les dérivés benzimidazoles et leurs réactions.

Biologie : Étudié pour ses effets sur divers systèmes biologiques, y compris son rôle dans l'inhibition de la formation des microtubules.

Médecine : Utilisé dans le traitement des infections parasitaires et a montré un potentiel comme agent antitumoral en induisant des réponses d'immunothérapie et en facilitant la dégradation de PD-L1 par l'ubiquitine

Industrie : Utilisé dans le développement de systèmes d'administration de médicaments, y compris les nanoparticules et autres formulations pour améliorer la biodisponibilité

Mécanisme d'action

L'this compound exerce ses effets en se liant au site sensible à la colchicine de la tubuline, inhibant sa polymérisation en microtubules. Cette perturbation de la formation des microtubules conduit à des changements dégénératifs dans les cellules intestinales des parasites, entraînant finalement leur immobilisation et leur mort. Le composé induit également des réponses d'immunothérapie en favorisant la dégradation de PD-L1 par l'ubiquitine, améliorant l'activité des cellules T CD8+ .

Comparaison Avec Des Composés Similaires

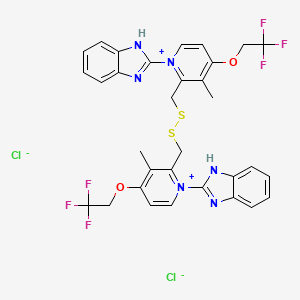

L'oxyde d'albendazole fait partie de la classe des composés benzimidazoles, qui comprend d'autres anthelminthiques tels que le mébendazole et le thiabendazole. Comparé à ces composés, l'this compound est unique en sa capacité à induire des réponses d'immunothérapie et son potentiel comme agent antitumoral. Des composés similaires comprennent :

Mebendazole : Un autre anthelminthique benzimidazole avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

Thiabendazole : Un dérivé benzimidazole avec un spectre d'activité plus large, mais moins efficace pour induire des réponses d'immunothérapie .

L'this compound se distingue par sa combinaison unique de propriétés anthelminthiques et antitumorales potentielles, ce qui en fait un composé précieux pour la recherche médicale et scientifique.

Propriétés

IUPAC Name |

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGHWHFYNYFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057768 | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | albendazole S-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54029-12-8, 122063-20-1, 122063-21-2 | |

| Record name | (±)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Albendazole sulfoxide against helminths?

A1: Albendazole sulfoxide, the active metabolite of Albendazole, exerts its anthelmintic effect by binding to β-tubulin in parasites. [] This binding disrupts microtubule polymerization, which is crucial for various cellular processes in helminths, ultimately leading to their immobilization and death.

Q2: How does the disruption of microtubule polymerization affect helminths?

A2: Microtubules are essential for a variety of cellular processes in helminths, including nutrient absorption, intracellular transport, and cell division. [] By disrupting microtubule polymerization, Albendazole sulfoxide effectively starves the parasites, disrupts their cellular functions, and prevents them from reproducing.

Q3: Is the effect of Albendazole sulfoxide on microtubules specific to helminths?

A3: While Albendazole sulfoxide exhibits higher affinity for β-tubulin in parasites compared to mammals, some studies suggest it can also interact with mammalian β-tubulin, albeit to a lesser extent. [] This interaction may contribute to certain side effects observed with Albendazole or Albendazole sulfoxide treatment.

Q4: What is the molecular formula and weight of Albendazole sulfoxide?

A4: The molecular formula of Albendazole sulfoxide is C12H15N3O3S. [] Its molecular weight is 281.34 g/mol. []

Q5: Are there any spectroscopic data available for Albendazole sulfoxide?

A5: Yes, several spectroscopic techniques have been employed to characterize Albendazole sulfoxide. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to specific functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and connectivity. []

Q6: What is known about the stability of Albendazole sulfoxide under different conditions?

A6: Studies have shown that Albendazole sulfoxide can be susceptible to degradation under certain conditions, such as exposure to light, heat, and acidic environments. [] Formulation strategies have been explored to enhance its stability and improve its bioavailability.

Q7: Can you elaborate on some of the formulation strategies employed to enhance the stability and bioavailability of Albendazole sulfoxide?

A7: Researchers have investigated various approaches to improve Albendazole sulfoxide delivery, including encapsulation in microspheres, [] incorporation into liposomes, [] and the development of controlled-release formulations. [] These strategies aim to protect the drug from degradation, enhance its solubility and absorption, and prolong its release for sustained therapeutic effect.

Q8: What are the main metabolic pathways of Albendazole sulfoxide?

A8: Albendazole sulfoxide is primarily metabolized in the liver to Albendazole sulfone, a largely inactive metabolite. [, , ] Both Albendazole sulfoxide and Albendazole sulfone are subsequently excreted in urine and bile. []

Q9: How does the presence of ruminal microflora affect the biotransformation of Albendazole and its metabolites?

A9: Studies utilizing artificial rumen models have demonstrated that ruminal microflora play a significant role in the biotransformation of Albendazole and its metabolites. [] These microorganisms contribute to the reductive metabolism of Albendazole sulfoxide back to Albendazole, potentially influencing the overall efficacy of orally administered benzimidazole anthelmintics. []

Q10: Has Albendazole sulfoxide demonstrated efficacy against Echinococcus multilocularis, the causative agent of alveolar echinococcosis?

A10: Yes, in vitro studies have shown that Albendazole sulfoxide effectively inhibits the growth and viability of Echinococcus multilocularis metacestodes. []

Q11: Are there any animal models used to evaluate the efficacy of Albendazole sulfoxide against specific parasites?

A11: Researchers utilize various animal models, including sheep, [, ] goats, [] and mice, [] to investigate the efficacy of Albendazole sulfoxide against different helminth infections. These models provide valuable insights into the drug's pharmacokinetics, pharmacodynamics, and therapeutic potential in vivo.

Q12: Is there evidence of resistance to Albendazole sulfoxide in helminth populations?

A12: Yes, unfortunately, resistance to Albendazole sulfoxide, like other benzimidazole anthelmintics, has been reported in various helminth species, including Haemonchus contortus. [] This highlights the importance of monitoring drug efficacy and implementing strategies to mitigate the development and spread of anthelmintic resistance.

Q13: What are the potential mechanisms underlying resistance to Albendazole sulfoxide in helminths?

A13: Several mechanisms have been proposed to contribute to Albendazole sulfoxide resistance, including mutations in the β-tubulin gene, [] increased drug efflux from parasite cells, and reduced drug uptake. [] Understanding these mechanisms is crucial for developing strategies to overcome resistance and preserve the effectiveness of anthelmintic drugs.

Q14: What analytical techniques are commonly employed to quantify Albendazole sulfoxide and its metabolites in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) absorbance, [, ] fluorescence detection, [] and tandem mass spectrometry (MS/MS), [, , ] are widely used for the sensitive and specific quantification of Albendazole sulfoxide and its metabolites in biological matrices, including plasma, [, , ] serum, [] bile, [] and tissues. []

Q15: Are there any alternative analytical techniques being explored for Albendazole sulfoxide analysis?

A15: Besides HPLC-based methods, researchers are exploring alternative techniques like chiral electrokinetic chromatography for separating and quantifying Albendazole sulfoxide enantiomers, [] providing further insights into the drug's pharmacokinetic profile and potential differences in enantiomer activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)

![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)